

Hexacyprone chemical structure and properties

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Compound of Interest

Compound Name: *Hexacyprone*

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An In-depth Technical Guide to Hexacyprone

Disclaimer: This document provides a summary of publicly available information on the chemical compound **Hexacyprone**. It is important to note that detailed experimental protocols and in-depth biological studies on this specific compound are not widely available in peer-reviewed scientific literature. The information presented herein is compiled from chemical databases, patents, and supplier information.

Introduction

Hexacyprone is an organic compound identified by the CAS number 892-01-3.[1][2][3][4] Structurally, it is a derivative of cyclohexanopropanoic acid.[1] While detailed research on its biological activity is limited, it is classified as a choleric agent, suggesting it may stimulate the production of bile in the liver. This guide aims to consolidate the available chemical and structural information for **Hexacyprone** and to provide a general overview of its properties and potential synthesis, targeting researchers and professionals in drug development.

Chemical Structure and Properties

The fundamental chemical identity of **Hexacyprone** is established through its molecular formula and various chemical identifiers. Its structure features a cyclohexane ring with a ketone group and a propanoic acid side chain, further substituted with a benzyl group.

Table 1: Chemical and Physical Properties of **Hexacyprone**

Property	Value	Source
IUPAC Name	3-(1-benzyl-2-oxocyclohexyl)propanoic acid	PubChem
Synonyms	Hexacyprone, 1-Benzyl-2-oxocyclohexanepropionic acid, 3-[1-(benzyl)-2-keto-oxo-1-(phenylmethyl)cyclohexyl]propanoic acid, 3-[2-	[1]
CAS Number	892-01-3	[1] [2] [3] [4]
Molecular Formula	C16H20O3	[1]
Molar Mass	260.33 g/mol	PubChem
Density	1.139 g/cm ³	ECHEMI
Boiling Point	439.1 °C at 760 mmHg	ECHEMI
Flash Point	233.5 °C	ECHEMI
InChI Key	QQWBGHWKTDIMCX-UHFFFAOYSA-N	[1]
SMILES	C1(C(CCCC1)=O)(CCC(O)=O)Cc2cccc2	PubChem

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **Hexacyprone** is not readily available in published literature, a general synthetic route can be inferred from standard organic chemistry principles and procedures for analogous compounds. A plausible approach involves a Michael addition reaction.

General Experimental Protocol (Hypothesized):

This protocol is a generalized procedure for the synthesis of 3-(2-oxocyclohexyl)propanoic acid derivatives and should be adapted and optimized for the specific synthesis of **Hexacyprone**.

- Step 1: Formation of the Enamine. Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine or morpholine) in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding enamine.
- Step 2: Michael Addition. The formed enamine acts as a nucleophile in a Michael addition reaction with an appropriate acrylate derivative (e.g., ethyl acrylate). This reaction is typically carried out in an aprotic solvent.
- Step 3: Hydrolysis. The resulting intermediate is then hydrolyzed under acidic or basic conditions to cleave the enamine and hydrolyze the ester, yielding the final product, 3-(1-benzyl-2-oxocyclohexyl)propanoic acid (**Hexacyprone**). The benzylation step would likely occur prior to or after the Michael addition, for instance, by alkylation of the enamine or the ketone at the alpha position.

This synthetic approach is a common and effective method for the preparation of 2-substituted cycloalkanone derivatives.

A generalized synthetic workflow for **Hexacyprone**.

Biological Activity and Signaling Pathways

Hexacyprone is listed in some chemical and regulatory databases as a choleretic agent.^[4] Choleretics are substances that increase the volume of bile secreted by the liver. This increased bile flow can aid in digestion and may have therapeutic applications in certain liver and biliary disorders.

The precise molecular mechanism of action for **Hexacyprone** has not been elucidated in the available literature. However, the general mechanisms of choleretic agents involve the modulation of bile acid synthesis and transport.

General Mechanism of Choleretic Agents:

Choleretic agents can act through several mechanisms, including:

- Stimulation of Bile Acid Synthesis: Some agents can upregulate the enzymes involved in the conversion of cholesterol to bile acids in hepatocytes.
- Modulation of Bile Acid Transporters: They can influence the activity of transport proteins responsible for the uptake of bile acids from the blood into hepatocytes and their secretion into the bile canaliculi.
- Osmotic Effects: Some compounds increase bile flow by creating an osmotic gradient in the bile ducts, drawing water and electrolytes into the bile.

Due to the lack of specific data for **Hexacyprone**, a generalized signaling pathway for choleretic agents is presented below. This diagram illustrates the key cellular components involved in bile acid transport and the potential points of intervention for a choleretic agent.

A generalized diagram of hepatocyte bile acid transport.

Conclusion

Hexacyprone is a defined chemical entity with known structural and basic physicochemical properties. Its designation as a choleretic agent suggests a potential role in modulating bile production. However, a significant gap exists in the publicly accessible scientific literature regarding its detailed synthesis, experimental validation, and specific biological mechanisms. Further research would be necessary to fully characterize its pharmacological profile and potential therapeutic applications. This guide provides a foundational summary for researchers interested in exploring this and related compounds.

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